molecular formula C14H9ClN2OS B14182225 (2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone CAS No. 914644-32-9

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone

Cat. No.: B14182225
CAS No.: 914644-32-9
M. Wt: 288.8 g/mol
InChI Key: KRNIJDQWULHXDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone typically involves the condensation of acyclic precursors. One common method includes the condensation of pentane-2,4-diones with cyanothioacetamide and α-halo ketones in the presence of a base such as sodium ethoxide in DMF at 50°C . The reaction proceeds through a series of steps including Knoevenagel condensation, intramolecular cyclization, and alkylation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone can undergo various types of chemical reactions including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Properties

CAS No.

914644-32-9

Molecular Formula

C14H9ClN2OS

Molecular Weight

288.8 g/mol

IUPAC Name

(2-aminothieno[2,3-c]pyridin-3-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C14H9ClN2OS/c15-9-3-1-8(2-4-9)13(18)12-10-5-6-17-7-11(10)19-14(12)16/h1-7H,16H2

InChI Key

KRNIJDQWULHXDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(SC3=C2C=CN=C3)N)Cl

Origin of Product

United States

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